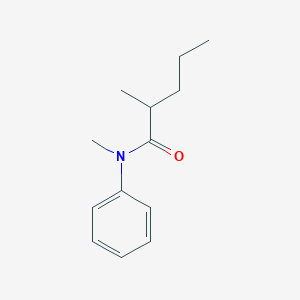

N,2-dimethyl-N-phenylpentanamide

Description

N,2-Dimethyl-N-phenylpentanamide is a synthetic amide derivative characterized by a pentanamide backbone substituted with a methyl group at the second carbon and a phenyl and methyl group attached to the nitrogen atom. Its hypothetical structure is CH2-CH(CH3)-CH2-CH2-CO-N(CH3)Ph, with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol. Potential applications may align with structurally similar compounds, such as opioid receptor modulation or pharmacological intermediates, though further research is required to confirm these properties.

Properties

IUPAC Name |

N,2-dimethyl-N-phenylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-8-11(2)13(15)14(3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHWUOBYCHFPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)N(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-N-phenylpentanamide typically involves the reaction of N-methyl-2-phenylpropanamide with appropriate reagents under controlled conditions. One common method is the acylation of N-methyl-2-phenylpropanamide using pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N,2-dimethyl-N-phenylpentanamide may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-N-phenylpentanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:

N,2-dimethyl-N-phenylpentanamide can be synthesized through several methods, primarily involving the acylation of N-methyl-2-phenylpropanamide. A common approach is the reaction with pentanoyl chloride in the presence of a base like triethylamine under controlled conditions such as low temperatures in an inert solvent like dichloromethane. This method ensures high yield and purity of the product.

Chemical Properties:

The compound has the molecular formula and features a dimethyl group attached to a phenyl ring and a pentanamide structure. Its reactivity includes oxidation, reduction, and substitution reactions, allowing it to be transformed into various derivatives.

Chemistry

N,2-dimethyl-N-phenylpentanamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules, contributing to advancements in synthetic methodologies. Its versatility allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies are ongoing to evaluate its efficacy against various cancer cell lines, aiming to identify specific mechanisms of action and therapeutic targets .

Medicine

The compound is being explored as a drug candidate due to its ability to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or activator in specific biochemical pathways, making it a candidate for further pharmacological development .

Industry

In industrial applications, N,2-dimethyl-N-phenylpentanamide is used in the production of specialty chemicals and materials. Its properties make it suitable for formulating products that require specific chemical characteristics or functionalities.

Case Study 1: Anticancer Activity

A study investigated the effects of N,2-dimethyl-N-phenylpentanamide on HCT116 colon cancer cells. The compound demonstrated significant cytotoxicity at concentrations up to 100 µM, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction through specific signaling pathways .

Case Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial efficacy of N,2-dimethyl-N-phenylpentanamide against various bacterial strains. Results indicated that the compound exhibited promising activity against Gram-positive bacteria, highlighting its potential for developing new antimicrobial agents.

Data Tables

Mechanism of Action

The mechanism of action of N,2-dimethyl-N-phenylpentanamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Observations:

Structural Variations: N,2-Dimethyl-N-phenylpentanamide differs from fentanyl analogs (e.g., ) by lacking a piperidinyl group, which is critical for opioid receptor binding. Its 2-methylpentanamide backbone may influence lipophilicity and metabolic stability compared to shorter-chain analogs like N-acetyl Norfentanyl .

Synthetic Approaches :

- Amide bond formation using HATU/DIPEA, as described in , is a viable method for synthesizing such compounds. Piperidine-containing analogs (e.g., ) require additional steps for heterocyclic ring formation.

Biological Relevance :

- Fentanyl-related compounds (e.g., ) exhibit high molecular weights (>350 g/mol) and potent analgesic effects, whereas simpler derivatives like N,2-dimethyl-N-phenylpentanamide may serve as intermediates or modulators with milder activity.

Research Findings and Implications

- However, the absence of a piperidinyl group likely diminishes binding affinity .

- Physicochemical Properties: The 2-methyl substitution may enhance metabolic resistance compared to linear-chain amides, as seen in halogenated phenol solvent studies .

- Synthetic Challenges : The tertiary amide structure (N-methyl, N-phenyl) could complicate purification, necessitating advanced chromatographic techniques similar to those used for peptide derivatives .

Q & A

Q. What are the recommended methods for synthesizing N,2-dimethyl-N-phenylpentanamide, and how can purity be validated?

Synthesis typically involves nucleophilic acyl substitution or condensation reactions. For example:

- React N-phenylpentanamide with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethyl group .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm) or GC-MS (splitless mode, He carrier gas) .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : Analyze and spectra for methyl group splitting patterns (δ 1.2–1.5 ppm for aliphatic CH₃; δ 2.8–3.1 ppm for N–CH₃) and aromatic protons (δ 7.0–7.5 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N–H bend (if present) .

- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does solvent choice impact solubility and stability during experiments?

- Solubility : The compound is lipophilic (logP ~2.5) and dissolves in DMSO, DCM, or THF. Aqueous solubility is poor (<0.1 mg/mL) .

- Stability : Monitor degradation under acidic/basic conditions (e.g., hydrolysis of the amide bond at pH <3 or >10) via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability assays at 48 hr incubation, 10 µM dose) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers .

- Structural Confirmation : Re-validate compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial proximity of methyl groups) .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation efficiency .

- Temperature Control : Maintain reactions at 60–80°C to prevent thermal decomposition .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., N-methylated derivatives) and adjust stoichiometry .

Q. How do substituent modifications influence pharmacological activity?

Q. What methodologies assess environmental or metabolic degradation pathways?

- Environmental Fate : Use HPLC-UV to track degradation in simulated sunlight (λ >290 nm) or aqueous hydrolysis (pH 7.4, 37°C) .

- Metabolite Profiling : Incubate with liver microsomes (human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.